molecular formula C56H66N4O12 B13706240 Dbco-peg8-dbco

Dbco-peg8-dbco

Cat. No.: B13706240
M. Wt: 987.1 g/mol
InChI Key: WORGGWSVRRPHFH-UHFFFAOYSA-N
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Description

Dbco-peg8-dbco: is a monodisperse click chemistry linker containing two terminal dibenzocyclooctyne (Dbco) groups with a hydrophilic polyethylene glycol (PEG) spacer arm. This compound is known for its ability to react with azide-bearing compounds or biomolecules to form a stable triazole linkage without the need for a copper catalyst. The PEG spacer arm enhances water solubility and membrane permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dbco-peg8-dbco is synthesized through a series of chemical reactions involving the attachment of Dbco groups to a PEG chain. The process typically involves the following steps:

    Activation of PEG: The PEG chain is activated using a suitable reagent, such as a succinimidyl ester, to introduce reactive groups.

    Attachment of Dbco Groups: The activated PEG chain is then reacted with dibenzocyclooctyne to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Dbco-peg8-dbco primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is characterized by the following:

    Reaction with Azides: this compound reacts with azide-bearing compounds to form stable triazole linkages.

    Copper-Free Reaction: The reaction does not require a copper catalyst, making it suitable for biological applications.

Common Reagents and Conditions:

    Azide-Bearing Compounds: These compounds are commonly used as reactants in SPAAC reactions with this compound.

    Mild Conditions: The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of sensitive biomolecules.

Major Products: The major products formed from the reaction of this compound with azide-bearing compounds are triazole-linked conjugates. These conjugates are stable and can be used for various applications in research and industry .

Scientific Research Applications

Chemistry: Dbco-peg8-dbco is widely used in chemical research for the synthesis of complex molecules and the development of new materials. Its ability to form stable triazole linkages makes it a valuable tool for constructing molecular architectures.

Biology: In biological research, this compound is used for labeling and imaging biomolecules. It enables the site-specific conjugation of proteins, nucleic acids, and other biomolecules with minimal disruption to their native functions.

Medicine: this compound is employed in the development of targeted drug delivery systems and diagnostic tools. Its copper-free click chemistry reaction is particularly useful for conjugating drugs to targeting moieties, such as antibodies, for precise delivery to specific cells or tissues.

Industry: In industrial applications, this compound is used for the modification of surfaces and the creation of functionalized materials. Its ability to form stable linkages with azide-bearing compounds makes it suitable for a wide range of applications, including coatings, adhesives, and sensors .

Mechanism of Action

The mechanism of action of Dbco-peg8-dbco involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The key steps are as follows:

Comparison with Similar Compounds

Uniqueness of Dbco-peg8-dbco: this compound is unique due to its dual Dbco groups and hydrophilic PEG spacer arm. This combination provides enhanced water solubility, membrane permeability, and the ability to form stable triazole linkages without a copper catalyst. These properties make this compound a versatile and valuable tool for a wide range of scientific research and industrial applications .

Properties

Molecular Formula

C56H66N4O12

Molecular Weight

987.1 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C56H66N4O12/c61-53(57-25-21-55(63)59-43-49-13-3-1-9-45(49)17-19-47-11-5-7-15-51(47)59)23-27-65-29-31-67-33-35-69-37-39-71-41-42-72-40-38-70-36-34-68-32-30-66-28-24-54(62)58-26-22-56(64)60-44-50-14-4-2-10-46(50)18-20-48-12-6-8-16-52(48)60/h1-16H,21-44H2,(H,57,61)(H,58,62)

InChI Key

WORGGWSVRRPHFH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

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